molecular formula C14H14BrFO3 B12333240 Methyl 1-(3-Bromo-4-fluorophenyl)-4-oxocyclohexanecarboxylate CAS No. 1385694-54-1

Methyl 1-(3-Bromo-4-fluorophenyl)-4-oxocyclohexanecarboxylate

Cat. No.: B12333240
CAS No.: 1385694-54-1
M. Wt: 329.16 g/mol
InChI Key: UMKFQIUGUWNJHW-UHFFFAOYSA-N
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Description

Methyl 1-(3-Bromo-4-fluorophenyl)-4-oxocyclohexanecarboxylate is an organic compound that belongs to the class of cyclohexanecarboxylates. This compound is characterized by the presence of a bromo and fluoro substituent on the phenyl ring, which can significantly influence its chemical properties and biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 1-(3-Bromo-4-fluorophenyl)-4-oxocyclohexanecarboxylate typically involves the esterification of the corresponding carboxylic acid with methanol in the presence of a catalyst. The reaction conditions often include the use of a dehydrating agent such as sulfuric acid or a coupling reagent like dicyclohexylcarbodiimide (DCC) to facilitate the esterification process.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for efficient production.

Chemical Reactions Analysis

Types of Reactions

Methyl 1-(3-Bromo-4-fluorophenyl)-4-oxocyclohexanecarboxylate can undergo various chemical reactions, including:

    Substitution Reactions: The bromo and fluoro substituents on the phenyl ring can participate in nucleophilic substitution reactions.

    Reduction Reactions: The carbonyl group in the cyclohexanone moiety can be reduced to a hydroxyl group using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Oxidation Reactions: The compound can be oxidized to form carboxylic acids or other oxidized derivatives using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Common Reagents and Conditions

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

    Reduction: Mild reducing agents like NaBH4 are used in alcoholic solvents.

    Oxidation: Strong oxidizing agents like KMnO4 are used in aqueous or acidic conditions.

Major Products

    Substitution: Formation of substituted derivatives with different functional groups.

    Reduction: Formation of alcohols.

    Oxidation: Formation of carboxylic acids or ketones.

Scientific Research Applications

Methyl 1-(3-Bromo-4-fluorophenyl)-4-oxocyclohexanecarboxylate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Studied for its potential biological activities, including anti-inflammatory and analgesic properties.

    Medicine: Investigated for its potential use in drug development, particularly in the design of new pharmaceuticals with improved efficacy and safety profiles.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of Methyl 1-(3-Bromo-4-fluorophenyl)-4-oxocyclohexanecarboxylate involves its interaction with specific molecular targets and pathways. The bromo and fluoro substituents can enhance the compound’s binding affinity to target proteins, potentially leading to modulation of biological activities. The exact molecular targets and pathways may vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    Methyl 3-bromo-4-fluorobenzoate: A related compound with similar substituents on the phenyl ring but different core structure.

    1-Bromo-4-fluorobenzene: Another similar compound with a simpler structure, used as a precursor in organic synthesis.

Uniqueness

Methyl 1-(3-Bromo-4-fluorophenyl)-4-oxocyclohexanecarboxylate is unique due to its specific combination of substituents and core structure, which can result in distinct chemical and biological properties

Properties

CAS No.

1385694-54-1

Molecular Formula

C14H14BrFO3

Molecular Weight

329.16 g/mol

IUPAC Name

methyl 1-(3-bromo-4-fluorophenyl)-4-oxocyclohexane-1-carboxylate

InChI

InChI=1S/C14H14BrFO3/c1-19-13(18)14(6-4-10(17)5-7-14)9-2-3-12(16)11(15)8-9/h2-3,8H,4-7H2,1H3

InChI Key

UMKFQIUGUWNJHW-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1(CCC(=O)CC1)C2=CC(=C(C=C2)F)Br

Origin of Product

United States

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